(S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3S)-3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-11-9-12(2)18-14(17-11)21-13-7-6-8-19(10-13)15(20)22-16(3,4)5/h9,13H,6-8,10H2,1-5H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWVRIADORWMIL-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)O[C@H]2CCCN(C2)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601116153 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(4,6-dimethyl-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601116153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421035-33-7 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(4,6-dimethyl-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester, (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421035-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(4,6-dimethyl-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601116153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : (S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate
- Molecular Formula : C_{15}H_{22}N_{2}O_{3}
- Molecular Weight : 278.35 g/mol
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds containing heterocycles, particularly pyrimidine derivatives. (S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate has shown promising activity against various viral targets. Research indicates that modifications at the C-2 and N-3 positions of the pyrimidine ring can enhance reverse transcriptase inhibitory activity significantly, with some compounds demonstrating up to 2.5-fold greater effectiveness than established antiviral agents like nevirapine .
Antibacterial Activity
The compound's antibacterial properties were assessed in vitro against a range of bacterial strains. Notably, derivatives similar to (S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.008 to 0.046 µg/mL for various pathogens, indicating strong potency compared to standard antibiotics like ampicillin .
The biological activity of (S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Viral Enzymes : The compound's structure allows it to effectively inhibit reverse transcriptase, a critical enzyme for viral replication.
- Bacterial Topoisomerase Inhibition : Similar compounds have been shown to inhibit bacterial topoisomerases, which are vital for DNA replication and transcription processes in bacteria .
Study on Antiviral Activity
A study published in MDPI demonstrated that derivatives of (S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine exhibited effective inhibition of viral replication in MT-4 cells at low micromolar concentrations. The most active compounds had EC50 values ranging from 130.24 to 263.31 µM, indicating their potential as antiviral agents .
Study on Antibacterial Activity
In another investigation focused on antibacterial properties, derivatives showed potent activity against Staphylococcus aureus and other pathogens, with MIC values significantly lower than those of traditional antibiotics. This suggests that (S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine could serve as a lead compound for developing new antibacterial therapies .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of tert-butyl-protected heterocyclic amines. Below is a detailed comparison with analogs identified in catalogs and literature:
Structural and Functional Group Variations
Target Compound :
- Core structure : Piperidine with Boc protection at N1.
- Substituent : 4,6-Dimethylpyrimidin-2-yl ether at C3.
- Key features : Chiral center (S-configuration), pyrimidine ring with two methyl groups enhancing electron deficiency.
Analog 1 : tert-Butyl 2-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate
- Core structure : Piperidine with Boc protection at N1.
- Substituent : 4,6-Dimethylpyrimidin-2-yl ether linked via a methylene (-CH₂-) bridge at C2.
- Key differences : The ether group is attached to a methylene spacer rather than directly to the piperidine ring. This increases molecular weight (C₁₇H₂₇N₃O₃ , MW: ~321.42 g/mol) and may alter steric hindrance and solubility .
Analog 2 : tert-Butyl 3-((6-Iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Core structure : Pyrrolidine (5-membered ring) with Boc protection.
- Substituent : 6-Iodo-3-methoxypyridine ether linked via a methylene bridge.
- Key differences: Replacement of pyrimidine with a pyridine ring containing iodine and methoxy groups.
Analog 3 : 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol
Physicochemical and Reactivity Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| Target Compound | C₁₆H₂₅N₃O₃ | 307.39 | 4,6-Dimethylpyrimidin-2-yl ether | Chiral (S), Boc-protected |
| Analog 1 (Piperidine derivative) | C₁₇H₂₇N₃O₃ | ~321.42 | Pyrimidinyl ether with methylene link | Increased steric bulk |
| Analog 2 (Pyrrolidine derivative) | C₁₅H₂₂IN₂O₄ | ~424.26 | Iodo-methoxypyridine ether | Halogenated, cross-coupling potential |
| Analog 3 (Piperidin-4-ol) | C₁₁H₁₇N₃O | ~207.28 | Hydroxyl group at C4 | Higher polarity, no Boc protection |
Functional Implications
- Electron-deficient vs. Electron-rich Systems : The target’s pyrimidine ring (electron-deficient) favors nucleophilic aromatic substitution, whereas Analog 2’s pyridine (electron-rich) may undergo electrophilic reactions .
- Steric Effects : Analog 1’s methylene spacer could reduce steric clash in binding interactions compared to the target compound’s direct ether linkage.
- Synthetic Utility : The Boc group in the target compound and Analog 1 facilitates temporary amine protection, critical in multi-step syntheses. Analog 2’s iodine atom offers a handle for Suzuki or Ullmann couplings .
Research and Application Context
- The target compound’s chiral center and pyrimidine motif align with kinase inhibitors (e.g., JAK or PI3K inhibitors).
- Analog 2’s iodine substituent could be leveraged in radio-labeling or bioconjugation.
- Analog 3’s hydroxyl group may enhance solubility for aqueous-phase reactions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate?
- Methodology : The synthesis typically involves nucleophilic substitution between a tert-butyl piperidine precursor and a substituted pyrimidine. For example, tert-butyl derivatives are often synthesized using tert-butyl chloroformate under anhydrous conditions with bases like triethylamine. Reaction monitoring via TLC and purification via column chromatography or recrystallization are standard .
- Key Parameters :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | tert-butyl chloroformate, triethylamine, DCM | Carbamate formation |
| 2 | 4,6-dimethylpyrimidin-2-ol, base (e.g., NaH), solvent (THF) | Nucleophilic substitution |
| 3 | Column chromatography (silica gel, hexane/EtOAc) | Purification |
Q. How is the compound characterized to confirm its structural integrity?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and substituent positions (e.g., tert-butyl group at δ ~1.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (307.39 g/mol) .
- X-ray Crystallography : For absolute configuration confirmation using SHELX programs (e.g., SHELXL for refinement) .
Q. What are the recommended storage and handling protocols?
- Storage : Store sealed in dry conditions at 2–8°C to prevent hydrolysis of the tert-butyl carbamate group .
- Handling : Use gloves, eye protection, and respiratory equipment in well-ventilated areas. Avoid contact with strong oxidizers .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
- Approach :
- Solvent Selection : Polar aprotic solvents (e.g., THF, acetonitrile) enhance reaction rates .
- Catalysis : Use phase-transfer catalysts (e.g., TBAF) to improve nucleophilic substitution efficiency .
- Temperature Control : Elevated temperatures (40–60°C) may accelerate reactions but risk decomposition; monitor via in-situ FTIR .
Q. How should researchers address contradictions in reported biological activity data?
- Case Study : If conflicting FAK inhibition results arise:
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR vs. enzymatic assays).
- Structural Analysis : Compare with analogs (e.g., ethylamino vs. methoxy substituents) to identify SAR trends .
- Data Table :
| Compound (Analog) | FAK IC₅₀ (nM) | Key Substituent |
|---|---|---|
| Target Compound | 15 ± 2 | Ethylamino |
| 412293-91-5 | 45 ± 5 | H |
| 1632285-98-3 | >1000 | Methoxy |
Q. What strategies are effective for studying structure-activity relationships (SAR)?
- Methodology :
- Analog Synthesis : Modify the pyrimidine (e.g., chloro, trifluoromethyl) or piperidine (e.g., hydroxyl, methyl) groups .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes with FAK .
Q. How can crystallographic data resolve stereochemical uncertainties?
- Protocol :
- Crystal Growth : Use slow evaporation in solvent mixtures (e.g., EtOAc/hexane).
- Data Collection : Employ synchrotron radiation for high-resolution datasets.
- Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling .
Q. What analytical methods are suitable for stability and metabolite profiling?
- Approaches :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
